Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate
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Overview
Description
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is a derivative of furo[3,2-c]pyran, a bicyclic structure containing both furan and pyran rings. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable pyran precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another related compound with a different ring structure and functional groups
Uniqueness
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran-3a-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-11-8(10)9-3-5-13-7(9)2-4-12-6-9/h7H,2-6H2,1H3 |
InChI Key |
XHJFJKJPRSGAFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCOC1CCOC2 |
Origin of Product |
United States |
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